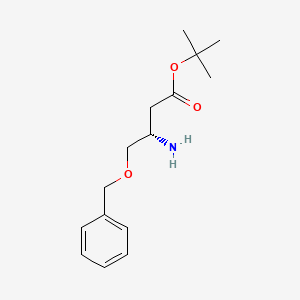
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound belongs to the class of thiazole derivatives and has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the disease pathogenesis. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been reported to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also has good stability and solubility properties, which make it suitable for in vitro and in vivo studies. However, one of the limitations is its relatively low potency, which may require higher concentrations for effective inhibition of the target enzymes or proteins.
Future Directions
There are several future directions for the research on 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1. One of the potential areas of application is in the development of novel anticancer agents, as it has shown promising results in inhibiting the activity of MMPs, which are involved in cancer progression. Another potential area of application is in the treatment of neurological disorders, as it has shown neuroprotective effects in animal models. Further studies are needed to fully understand the mechanism of action and to optimize its potency and selectivity for specific targets.
Synthesis Methods
The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 involves a multi-step process that includes the reaction of 4-fluorobenzenethiol with 2-bromo-4-(pyridin-4-yl)thiazole, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRCCGVYGNAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)


![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)

![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
